molecular formula C19H15ClN2O2S B10934024 (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10934024
M. Wt: 370.9 g/mol
InChI Key: BCHLWSVWJQFSOT-ZSOIEALJSA-N
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Description

(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of the furan and thiazole rings, followed by their coupling. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiazole derivatives, such as:

  • (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

(Z)-3-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H15ClN2O2S/c1-12-4-3-5-17(20)18(12)23-10-16-7-6-15(24-16)8-14(9-21)19-22-13(2)11-25-19/h3-8,11H,10H2,1-2H3/b14-8-

InChI Key

BCHLWSVWJQFSOT-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=C(/C#N)\C3=NC(=CS3)C

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C

Origin of Product

United States

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